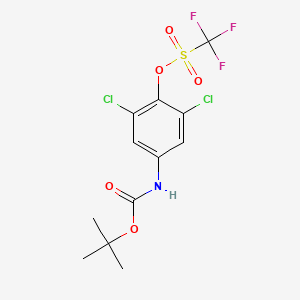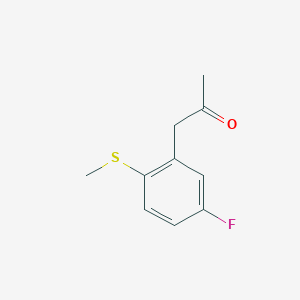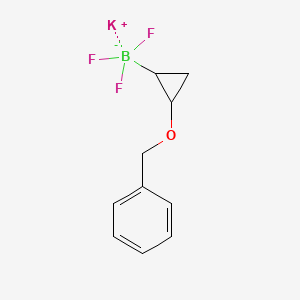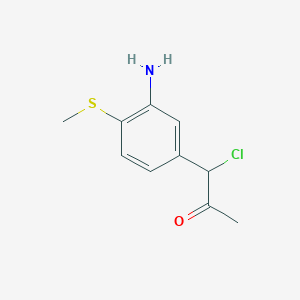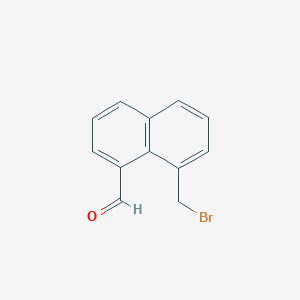
1-(Bromomethyl)naphthalene-8-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)naphthalene-8-carboxaldehyde is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.1 g/mol . This compound is characterized by the presence of a bromomethyl group attached to the naphthalene ring at the 1-position and a carboxaldehyde group at the 8-position. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)naphthalene-8-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)naphthalene-8-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthalene-8-carboxylic acid.
Reduction: 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)naphthalene-8-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including dyes and pigments
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)naphthalene-8-carboxaldehyde involves its reactivity with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The aldehyde group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)naphthalene-8-carboxaldehyde
- 1-(Iodomethyl)naphthalene-8-carboxaldehyde
- 1-(Hydroxymethyl)naphthalene-8-carboxaldehyde
Uniqueness
1-(Bromomethyl)naphthalene-8-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C12H9BrO |
|---|---|
Molekulargewicht |
249.10 g/mol |
IUPAC-Name |
8-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,8H,7H2 |
InChI-Schlüssel |
RKAGQUFZPPVCFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


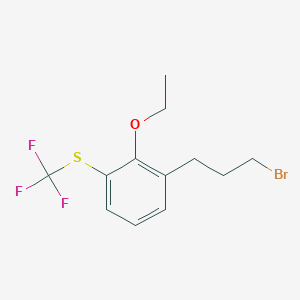

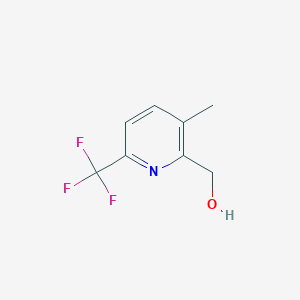

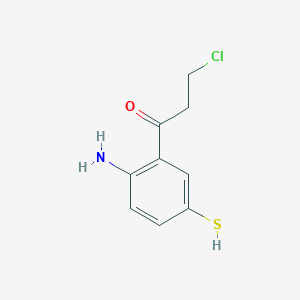

![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)

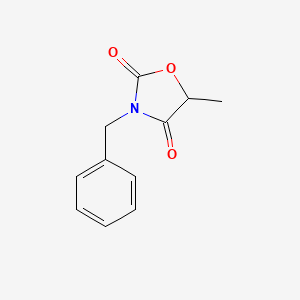
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
